
1-(Cyclopropylsulfonyl)-4-(tetrahydrothiophen-3-yl)-1,4-diazepane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of complex heterocyclic compounds often involves multi-step reactions that can form several bonds in a single process. In the case of 1-(Cyclopropylsulfonyl)-4-(tetrahydrothiophen-3-yl)-1,4-diazepane, although not directly synthesized in the provided papers, the methodologies described could potentially be adapted for its synthesis. The first paper discusses a base-induced tandem annulation reaction that forms cyclopropane-fused tetrahydropyridazines, which are structurally related to 1,4-diazepanes . This method involves a [4 + 2] and [1 + 2] annulation reaction, indicating the potential for creating complex ring systems like that in the target molecule. The second paper describes the synthesis of 1,4-diazepines, which are one ring size smaller than 1,4-diazepanes, through an aza-[5 + 2] cycloaddition reaction . This process includes a sequential migration of sulfonyl groups, which could be relevant for introducing the cyclopropylsulfonyl moiety into the target molecule.
Molecular Structure Analysis
The molecular structure of 1-(Cyclopropylsulfonyl)-4-(tetrahydrothiophen-3-yl)-1,4-diazepane would be expected to feature a seven-membered 1,4-diazepane ring, a tetrahydrothiophene ring, and a cyclopropylsulfonyl substituent. The synthesis methods described in the papers provide insights into the formation of such rings and the introduction of sulfonyl groups . The presence of these functional groups and rings would likely influence the molecule's overall conformation and reactivity due to steric and electronic effects.
Chemical Reactions Analysis
The chemical reactivity of the target molecule would be influenced by the functional groups present. The sulfonyl group attached to the cyclopropyl ring could be a site for nucleophilic attack, potentially leading to further functionalization or transformation . The tetrahydrothiophene ring could participate in electrophilic aromatic substitution reactions, given its aromatic character. Additionally, the diazepane ring might be involved in ring-opening reactions under certain conditions.
Physical and Chemical Properties Analysis
While the physical and chemical properties of 1-(Cyclopropylsulfonyl)-4-(tetrahydrothiophen-3-yl)-1,4-diazepane are not directly reported in the provided papers, some inferences can be made based on the structural features. The molecule is likely to be relatively polar due to the presence of the sulfonyl group, which could affect its solubility in organic solvents. The rigidity of the cyclopropane and tetrahydrothiophene rings might influence the molecule's melting point and boiling point. The presence of nitrogen atoms in the diazepane ring could also allow for hydrogen bonding, impacting its boiling point and solubility in polar solvents.
Aplicaciones Científicas De Investigación
Convergent Synthesis Techniques A study highlighted a two-step approach for the synthesis of diazepane systems, utilizing a Ugi multicomponent reaction followed by an intramolecular SN2 reaction. This method efficiently produces 1-sulfonyl tetrahydrobenzo[e]-1,4-diazepin-1-ones through a Ugi reaction followed by Mitsunobu cyclization. Alternatively, aliphatic 1-sulfonyl 1,4-diazepan-5-ones are synthesized using sulfuryl diimidazole for cyclization, showcasing the versatility of sulfonyl groups in the synthesis of diazepane derivatives (Banfi, Basso, Guanti, Kielland, Repetto, & Riva, 2007).
Metal Carbene Precursors for Cycloaddition Research into 4-diazoisochroman-3-imines as metal carbene precursors has opened new pathways for the synthesis of isochromene derivatives. These precursors facilitate formal cycloadditions with alkenes and conjugated dienes under Rh(II) catalysis, leading to spiro[cyclopropane-1,4'-isochroman]-3'-imines and tetrahydroisochromeno[3,4-b]azepines. This demonstrates the application of diazo compounds in constructing complex cyclic structures (Ren, Lang, Lin, Lu, & Wang, 2017).
Catalytic Cyclopropanation of Electron-Deficient Alkenes A study on the cyclopropanation of electron-deficient alkenes using phenyldiazomethane and diazoacetates has shown that sulfides can act as catalysts in these reactions, with pentamethylene sulfide outperforming tetrahydrothiophene. This work demonstrates the utility of sulfides in facilitating high-yield cyclopropanation reactions, offering insights into the synthesis of cyclopropane derivatives with potential applications in pharmaceuticals and materials science (Aggarwal, Smith, Hynd, Jones, Fieldhouse, & Spey, 2000).
Sequential Sulfonyl Group Migration in Diazepine Synthesis The sequential migration of sulfonyl groups in the synthesis of 1,4-diazepines from aza-[5 + 2] cycloaddition reactions has been explored. This novel approach leverages indoloazomethine ylides and dialkyl acetylenedicarboxylates, leading to C-sulfonylated 1,4-diazepines. Such methodologies underscore the strategic use of sulfonyl groups in constructing nitrogen-containing cycles, relevant for medicinal chemistry (Heo, Jung, Kim, Han, Lee, & Lee, 2020).
Propiedades
IUPAC Name |
1-cyclopropylsulfonyl-4-(thiolan-3-yl)-1,4-diazepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2S2/c15-18(16,12-2-3-12)14-6-1-5-13(7-8-14)11-4-9-17-10-11/h11-12H,1-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZVCOZYKLOFKNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)S(=O)(=O)C2CC2)C3CCSC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

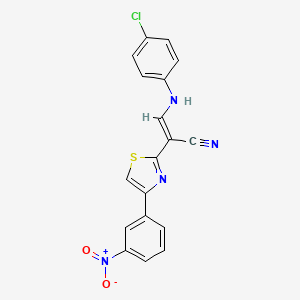
![4-bromo-N-[4-({4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]benzamide](/img/structure/B2542364.png)
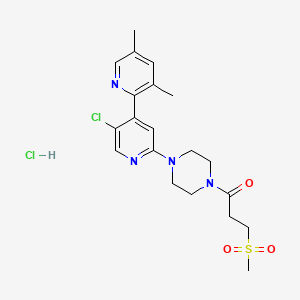
![7-Fluoro-1-(3-fluorophenyl)-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2542367.png)
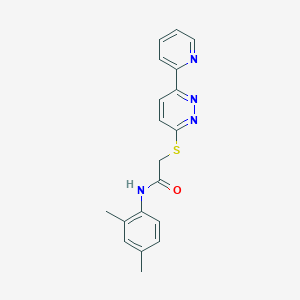
![N-[1-(2,5-Difluorophenyl)propyl]-1-prop-2-ynylpiperidine-4-carboxamide](/img/structure/B2542371.png)

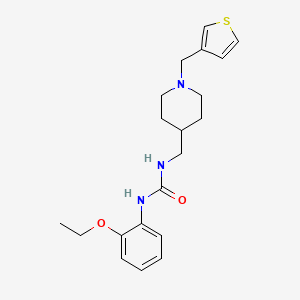
![N-(7-methyl-2-thiazolo[4,5-g][1,3]benzothiazolyl)propanamide](/img/structure/B2542379.png)
![benzyl N-{3-[(2-oxo-1-phenylazetidin-3-yl)carbamoyl]propyl}carbamate](/img/structure/B2542380.png)

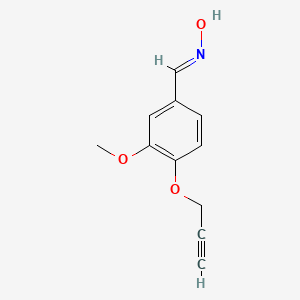
![N-benzyl-3-[(2,4-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2542384.png)
![N-(2-methylphenyl)-2-[[5-[(4-methylphenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide](/img/structure/B2542386.png)